

# Comparative Analysis of 2-Aryl-Pyrimidine-5-Sulfonamide Derivatives as Kinase Inhibitors

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Compound of Interest

Compound Name: 2-Phenylpyrimidine-5-sulfonamide

Cat. No.: B1528319

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This guide provides a comparative analysis of the cross-reactivity and performance of 2-Aryl-pyrimidine-5-sulfonamide derivatives, a promising class of compounds in drug discovery. Due to the limited publicly available data on the specific molecule **2-Phenylpyrimidine-5-sulfonamide**, this guide will focus on a closely related and well-studied analogue, 2-Thiouracil-5-sulfonamide, as a representative of this chemical class. The primary therapeutic target identified for these compounds is Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.

# Introduction to 2-Aryl-Pyrimidine-5-Sulfonamides and CDK2 Inhibition

The pyrimidine scaffold is a core structure in many biologically active compounds, including several FDA-approved kinase inhibitors. When combined with a sulfonamide moiety, these molecules can exhibit potent and selective inhibitory activity against various kinases. Dysregulation of CDKs is a hallmark of cancer, making them attractive targets for therapeutic intervention. Specifically, CDK2, in complex with Cyclin E or Cyclin A, drives the transition from the G1 to the S phase of the cell cycle. Inhibiting CDK2 can thus lead to cell cycle arrest and apoptosis in cancer cells.

### **Performance Comparison**



This section compares the in vitro efficacy of a representative 2-Thiouracil-5-sulfonamide derivative with established CDK inhibitors.

**Table 1: In Vitro CDK2 Inhibition** 

Compound/Drug	Scaffold	CDK2 IC50 (µM)	Selectivity Notes
Compound 6e (Representative)	2-Thiouracil-5- sulfonamide	0.04	Data on broad kinome selectivity is limited.
Palbociclib (Ibrance)	Pyridopyrimidine	> 15	Primarily a CDK4/6 inhibitor.
Ribociclib (Kisqali)	Pyridopyrimidine	> 10	Primarily a CDK4/6 inhibitor.
Abemaciclib (Verzenio)	Aminopyrimidine	0.005	Primarily a CDK4/6 inhibitor, but with notable CDK2 activity.
Roscovitine	2,6,9-trisubstituted purine	0.2	Pan-CDK inhibitor (CDK1, CDK2, CDK5, CDK7, CDK9).

Note: Data for Compound 6e is sourced from a study on 2-thiouracil-5-sulfonamide derivatives as potent inducers of cell cycle arrest and CDK2A inhibition. IC50 values for other drugs are representative values from public databases and literature.

Table 2: Anti-proliferative Activity (IC50 in μM)

Compound/Dr ug	MCF-7 (Breast)	HT-29 (Colon)	A-2780 (Ovarian)	HepG2 (Liver)
Compound 6e (Representative)	1.67	1.81	3.12	2.99
5-Fluorouracil (Reference)	4.80	6.50	7.20	5.30

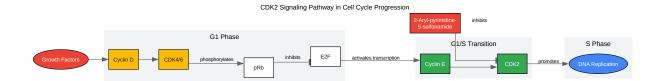
Note: Data for Compound 6e and 5-Fluorouracil is sourced from a study on 2-thiouracil-5-sulfonamide derivatives.[1]



## **Signaling Pathway and Experimental Workflow**

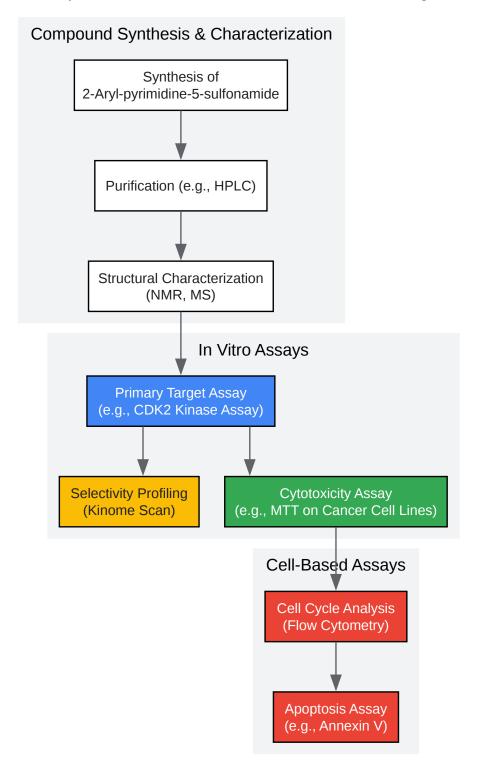
The following diagrams illustrate the CDK2 signaling pathway and a general workflow for evaluating the cross-reactivity of kinase inhibitors.







#### Experimental Workflow for Kinase Inhibitor Profiling



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#### References

- 1. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
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